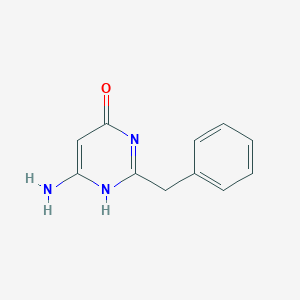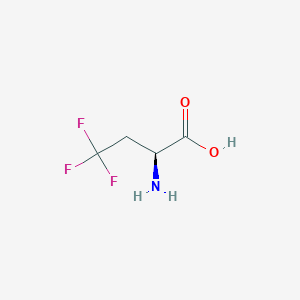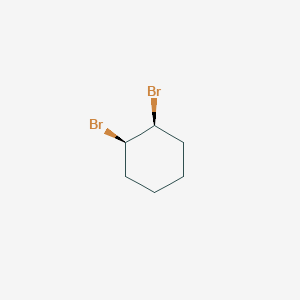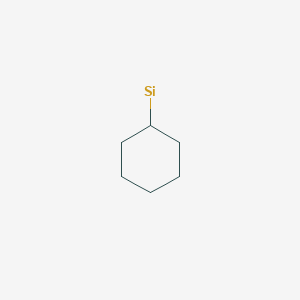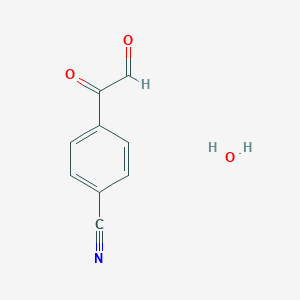
1,2,3-Trichlorobutane
Übersicht
Beschreibung
1,2,3-Trichlorobutane is a halogenated organic compound that belongs to the group of chlorobutanes. It is a colorless liquid that is used in various industrial processes. The compound is synthesized through a number of methods, including the chlorination of butane, and it has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1,2,3-Trichlorobutane is not well understood, but it is believed to act as a halogenated organic compound. It is thought to interact with various biological systems, including enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,3-Trichlorobutane are not well understood, but it is believed to have toxic effects on various biological systems. It has been shown to cause damage to the liver, kidneys, and other organs, and it may also have carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3-Trichlorobutane in lab experiments include its ability to act as a solvent and its potential as a flame retardant and pesticide. However, its toxic effects and potential carcinogenicity make it a limited choice for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 1,2,3-Trichlorobutane. One area of interest is the development of safer and more effective flame retardants and pesticides that do not have the toxic effects of 1,2,3-Trichlorobutane. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound, as well as its potential use in the synthesis of other organic compounds.
Synthesemethoden
The synthesis of 1,2,3-Trichlorobutane is typically carried out through the chlorination of butane. The reaction is initiated by the addition of chlorine gas to butane in the presence of a catalyst, such as iron or aluminum chloride. The reaction produces a mixture of chlorinated products, including 1,2,3-Trichlorobutane.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichlorobutane has been the subject of scientific research due to its potential applications in various fields. It has been studied for its use in the synthesis of other organic compounds, as well as its potential as a solvent in industrial processes. Additionally, the compound has been studied for its potential use as a flame retardant and as a pesticide.
Eigenschaften
IUPAC Name |
1,2,3-trichlorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZZAEDPBSKZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871280 | |
| Record name | 1,2,3-Trichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18338-40-4 | |
| Record name | 1,2,3-Trichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18338-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,2,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018338404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
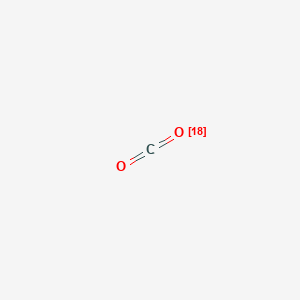
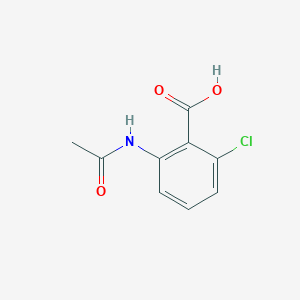




![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
